

Unveiling the Solid-State Architecture of DavePhos: A Technical Guide

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A comprehensive guide providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the crystal structure of **DavePhos** (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), a critical ligand in modern synthetic chemistry, is now available. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used to determine its solid-state structure, offering a foundational resource for applications in catalysis and materials science.

Crystal Structure and Molecular Geometry

The single crystal X-ray diffraction analysis of **DavePhos** provides crucial insights into its three-dimensional structure, which dictates its steric and electronic properties as a ligand. The crystallographic data reveals a monoclinic crystal system. Key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for **DavePhos**



| Parameter | Value |
|--|------------------------------------|
| CCDC Deposition Number | 689630 |
| Empirical Formula | C ₂₆ H ₃₆ NP |
| Formula Weight | 393.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.345(2) |
| b (Å) | 17.538(4) |
| c (Å) | 12.873(3) |
| α (°) | 90 |
| β (°) | 100.27(3) |
| y (°) | 90 |
| Volume (ų) | 2297.3(8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.138 |
| Absorption Coefficient (mm ⁻¹) | 0.123 |
| F(000) | 864 |

The molecular structure of **DavePhos** is characterized by a biphenyl backbone with a dicyclohexylphosphino group and a dimethylamino group at the 2 and 2' positions, respectively. The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical feature influencing the ligand's bite angle and coordination properties. Selected bond lengths and angles are presented in Table 2.

Table 2: Selected Bond Lengths and Angles for **DavePhos**



| Bond | Length (Å) | Angle | Degrees (°) |
|-------------|------------|------------------|-------------|
| P(1)-C(1) | 1.845(2) | C(1)-P(1)-C(7) | 103.8(1) |
| P(1)-C(7) | 1.853(2) | C(1)-P(1)-C(13) | 105.9(1) |
| P(1)-C(13) | 1.855(2) | C(7)-P(1)-C(13) | 101.5(1) |
| N(1)-C(25) | 1.458(3) | C(25)-N(1)-C(26) | 115.3(2) |
| N(1)-C(26) | 1.460(3) | C(20)-N(1)-C(25) | 121.8(2) |
| N(1)-C(20) | 1.401(3) | C(20)-N(1)-C(26) | 122.8(2) |
| C(1)-C(6) | 1.408(3) | C(1)-C(6)-C(19) | 121.8(2) |
| C(19)-C(20) | 1.411(3) | | |

Experimental Protocols Synthesis and Crystallization of DavePhos

The synthesis of **DavePhos** is typically achieved through a multi-step process. While various synthetic routes exist, a common method involves the coupling of 2-chloro-N,N-dimethylaniline with 2-bromophenylboronic acid, followed by phosphination with dicyclohexylphosphine.

For the specific crystal structure determination referenced (CCDC 689630), single crystals of **DavePhos** suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The general procedure for obtaining high-quality crystals is outlined below.

Protocol for Single Crystal Growth of **DavePhos**:

- Dissolution: A saturated solution of **DavePhos** is prepared in a suitable solvent system at room temperature or slightly elevated temperature. Common solvents for crystallization of phosphine ligands include hexanes, toluene, or a mixture of solvents.
- Filtration: The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
- Slow Evaporation: The filtered solution is placed in a vial with a loosely fitted cap or covered with a perforated film to allow for slow evaporation of the solvent.



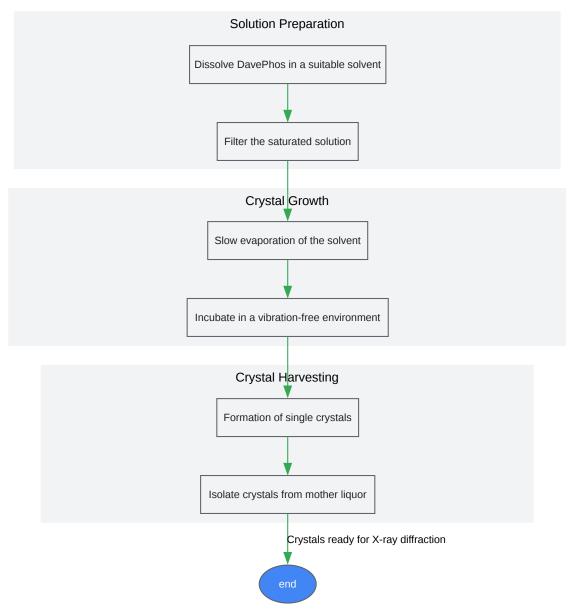




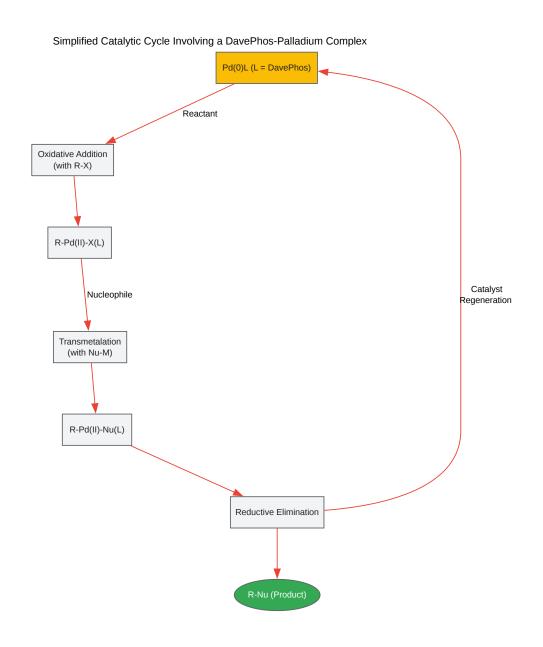
- Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature.
- Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals of **DavePhos** form.
- Isolation: Once crystals of sufficient size and quality are observed, they are carefully isolated from the mother liquor.



Experimental Workflow for DavePhos Crystallization







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